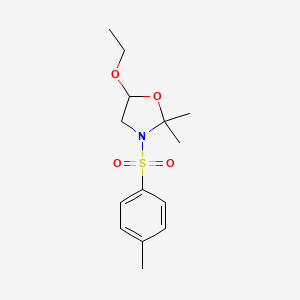
5-Ethoxy-2,2-dimethyl-3-(4-methylbenzene-1-sulfonyl)-1,3-oxazolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Ethoxy-2,2-dimethyl-3-(4-methylbenzene-1-sulfonyl)-1,3-oxazolidine is a synthetic organic compound that belongs to the class of oxazolidines. These compounds are known for their diverse applications in medicinal chemistry, particularly as intermediates in the synthesis of various pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethoxy-2,2-dimethyl-3-(4-methylbenzene-1-sulfonyl)-1,3-oxazolidine typically involves the reaction of an appropriate sulfonyl chloride with an oxazolidine derivative. The reaction is usually carried out in the presence of a base, such as triethylamine, under anhydrous conditions to prevent hydrolysis.
Industrial Production Methods
In an industrial setting, the production of this compound might involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in maintaining the precise reaction conditions required for the synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, particularly at the ethoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol.
Substitution: Nucleophilic substitution reactions can occur at the oxazolidine ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce thiols.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Potential use in the study of enzyme interactions due to its unique structure.
Medicine: Could be explored for its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: May be used in the production of specialty chemicals or as a catalyst in certain reactions.
Mechanism of Action
The mechanism of action of 5-Ethoxy-2,2-dimethyl-3-(4-methylbenzene-1-sulfonyl)-1,3-oxazolidine would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The exact molecular targets and pathways would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
2,2-Dimethyl-3-(4-methylbenzene-1-sulfonyl)-1,3-oxazolidine: Lacks the ethoxy group, which might affect its reactivity and applications.
5-Methoxy-2,2-dimethyl-3-(4-methylbenzene-1-sulfonyl)-1,3-oxazolidine: Similar structure but with a methoxy group instead of an ethoxy group, potentially altering its chemical properties.
Uniqueness
The presence of the ethoxy group in 5-Ethoxy-2,2-dimethyl-3-(4-methylbenzene-1-sulfonyl)-1,3-oxazolidine might confer unique reactivity and interactions compared to its analogs, making it a valuable compound for specific applications.
Properties
CAS No. |
52180-35-5 |
|---|---|
Molecular Formula |
C14H21NO4S |
Molecular Weight |
299.39 g/mol |
IUPAC Name |
5-ethoxy-2,2-dimethyl-3-(4-methylphenyl)sulfonyl-1,3-oxazolidine |
InChI |
InChI=1S/C14H21NO4S/c1-5-18-13-10-15(14(3,4)19-13)20(16,17)12-8-6-11(2)7-9-12/h6-9,13H,5,10H2,1-4H3 |
InChI Key |
DOEIOJLWLYOUFN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1CN(C(O1)(C)C)S(=O)(=O)C2=CC=C(C=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















